LogP Reduction Relative to Non-Acetylated 5-Methyl-2-phenyl-2-oxazoline
The computed octanol-water partition coefficient (XLogP3) for the target compound is 1.4, compared with approximately 1.9 for the non-acetylated analog 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 23437-02-7) [1]. This represents a LogP reduction of approximately 0.5 log units, reflecting the polarizing effect of the acetyl carbonyl group. A lower LogP correlates with reduced non-specific membrane partitioning and improved aqueous solubility, which may favor applications requiring aqueous compatibility or reduced lipophilic promiscuity [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.4 (PubChem XLogP3); 1.25 (Chemsrc computed LogP) |
| Comparator Or Baseline | 5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 23437-02-7): XLogP3 = 1.9 |
| Quantified Difference | ΔLogP ≈ −0.5 to −0.65 log units (lower for target) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) and Chemsrc proprietary method |
Why This Matters
A 0.5 log unit reduction in LogP can translate to a measurable difference in aqueous solubility and off-target binding potential, which is critical when selecting compounds for biological screening libraries or aqueous-phase reaction conditions.
- [1] PubChem Compound Summary CID 13024421: 1-(5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one. Computed XLogP3 = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/88309-29-9 (accessed 2026-04-30). View Source
